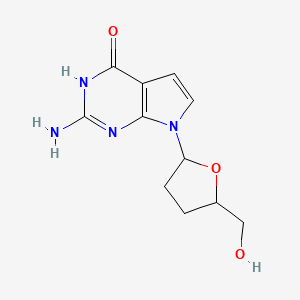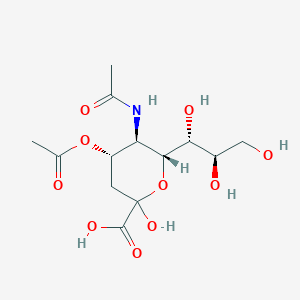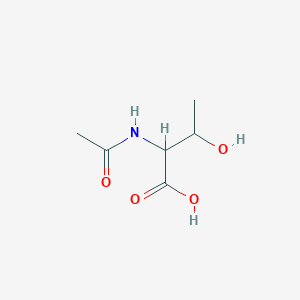
S-Trityl-D-cystine tert-butyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys(Trt)-OtBu.HCl is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid, where the thiol group is protected by a trityl group (Trt) and the carboxyl group is protected by a tert-butyl ester (OtBu). The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine amino acid. The thiol group is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteine. The carboxyl group is then protected by reacting with tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The final product, H-Cys(Trt)-OtBu.HCl, is obtained by combining these protected forms and converting them into the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Cys(Trt)-OtBu.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(Trt)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl protecting groups.
Oxidation: Formation of disulfide bonds between cysteine residues.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Various nucleophiles can be used to replace the protecting groups under mild conditions.
Major Products Formed
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Disulfide-Linked Peptides: Oxidation leads to the formation of disulfide bonds between cysteine residues.
Wissenschaftliche Forschungsanwendungen
H-Cys(Trt)-OtBu.HCl is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications.
Wirkmechanismus
The mechanism of action of H-Cys(Trt)-OtBu.HCl involves the protection and subsequent deprotection of the cysteine residue during peptide synthesis. The trityl and tert-butyl groups protect the thiol and carboxyl groups, respectively, preventing unwanted side reactions. Upon deprotection, the free cysteine can participate in forming peptide bonds and disulfide linkages, crucial for the structural integrity and function of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected form of cysteine used in peptide synthesis.
Boc-Cys(Trt)-OH: Uses a different protecting group for the amino group.
Ac-Cys(Trt)-OH: Acetyl-protected cysteine.
Uniqueness
H-Cys(Trt)-OtBu.HCl is unique due to its dual protection strategy, which provides enhanced stability and ease of deprotection compared to other protected cysteine derivatives. This makes it particularly suitable for complex peptide synthesis .
Eigenschaften
Molekularformel |
C26H30ClNO2S |
|---|---|
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H |
InChI-Schlüssel |
QPOWWSICTUFREA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)
![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)

![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)

![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)
![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)



![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
